Cas no 2034293-05-3 (1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea Chemical and Physical Properties
Names and Identifiers
-
- 1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea
- F6525-8158
- 1-cyclopentyl-3-(2-methoxyethyl)-1-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea
- 2034293-05-3
- 1-cyclopentyl-3-(2-methoxyethyl)-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
- AKOS026695441
- 1-cyclopentyl-3-(2-methoxyethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
-
- Inchi: 1S/C15H23F3N4O2/c1-24-11-7-19-14(23)22(12-4-2-3-5-12)10-9-21-8-6-13(20-21)15(16,17)18/h6,8,12H,2-5,7,9-11H2,1H3,(H,19,23)
- InChI Key: MOYIDVYRMXQJMQ-UHFFFAOYSA-N
- SMILES: FC(C1C=CN(CCN(C(NCCOC)=O)C2CCCC2)N=1)(F)F
Computed Properties
- Exact Mass: 348.17731048g/mol
- Monoisotopic Mass: 348.17731048g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 59.4Ų
1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-8158-3mg |
1-cyclopentyl-3-(2-methoxyethyl)-1-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea |
2034293-05-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-8158-10mg |
1-cyclopentyl-3-(2-methoxyethyl)-1-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea |
2034293-05-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6525-8158-15mg |
1-cyclopentyl-3-(2-methoxyethyl)-1-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea |
2034293-05-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6525-8158-10μmol |
1-cyclopentyl-3-(2-methoxyethyl)-1-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea |
2034293-05-3 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6525-8158-20μmol |
1-cyclopentyl-3-(2-methoxyethyl)-1-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea |
2034293-05-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6525-8158-20mg |
1-cyclopentyl-3-(2-methoxyethyl)-1-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea |
2034293-05-3 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6525-8158-30mg |
1-cyclopentyl-3-(2-methoxyethyl)-1-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea |
2034293-05-3 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6525-8158-4mg |
1-cyclopentyl-3-(2-methoxyethyl)-1-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea |
2034293-05-3 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6525-8158-75mg |
1-cyclopentyl-3-(2-methoxyethyl)-1-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea |
2034293-05-3 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6525-8158-2mg |
1-cyclopentyl-3-(2-methoxyethyl)-1-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea |
2034293-05-3 | 2mg |
$59.0 | 2023-09-08 |
1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea Related Literature
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
Additional information on 1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea
Introduction to 1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea (CAS No. 2034293-05-3)
The compound 1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea, identified by its CAS number 2034293-05-3, represents a significant advancement in the field of medicinal chemistry. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. Its unique chemical composition, characterized by a cyclopentyl group, a methoxyethyl moiety, and a pyrazole ring substituted with a trifluoromethyl group, positions it as a promising candidate for further exploration in drug discovery.
Recent research in the domain of heterocyclic compounds has highlighted the importance of pyrazole derivatives in medicinal chemistry. Pyrazole scaffolds are known for their biological activity and structural versatility, making them valuable in the design of small-molecule drugs. The presence of a trifluoromethyl group in this compound enhances its pharmacokinetic properties, including increased metabolic stability and lipophilicity, which are critical factors in drug efficacy. This modification is particularly relevant in the context of modern drug design, where optimizing physicochemical properties is essential for achieving desirable pharmacological outcomes.
The urea functional group within the molecular structure of 1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea plays a pivotal role in modulating biological interactions. Urea-based compounds have been extensively studied for their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. This feature makes them suitable for developing drugs that require precise targeting and high affinity for specific receptors or enzymes. The incorporation of the cyclopentyl ring further contributes to the compound's steric profile, potentially influencing its binding affinity and selectivity.
Moreover, the 2-methoxyethyl side chain in the molecule adds another layer of complexity and functionality. Methoxy groups are commonly employed in drug design to enhance solubility and metabolic stability. The ethyl extension provides additional conformational flexibility, allowing the compound to adopt multiple binding orientations. These structural features collectively contribute to the compound's potential as a lead molecule in pharmaceutical research. The combination of these elements suggests that this compound may exhibit multifaceted biological activities, making it an intriguing subject for further investigation.
In the context of contemporary drug discovery, computational modeling and high-throughput screening have become indispensable tools for evaluating the potential of novel compounds. The structural attributes of 1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea make it an ideal candidate for such methodologies. Advanced computational techniques can predict its interaction with biological targets, helping researchers to prioritize compounds for experimental validation. This approach not only accelerates the drug discovery process but also reduces the reliance on empirical testing alone.
Experimental studies have begun to explore the pharmacological profile of this compound. Preliminary assays suggest that it may possess inhibitory activity against certain enzymes and receptors relevant to various diseases. For instance, its structure resembles known bioactive molecules that target pathways involved in inflammation, cancer, and neurodegeneration. While these findings are preliminary, they underscore the importance of continued research to fully elucidate its therapeutic potential. Further studies are warranted to investigate its mechanism of action and to assess its safety and efficacy in preclinical models.
The synthesis of this compound represents a testament to the progress in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups while maintaining regioselectivity and stereochemical integrity. Techniques such as cross-coupling reactions, nucleophilic substitutions, and protecting group strategies are employed to construct the complex framework step-by-step. The successful synthesis not only demonstrates synthetic prowess but also provides a scalable route for producing larger quantities of the compound for subsequent research.
The implications of this research extend beyond academic curiosity; they hold promise for addressing unmet medical needs. As drug resistance emerges as a significant challenge in treating various conditions, innovative molecules like 1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea offer new avenues for therapeutic intervention. By leveraging structural diversity and functional modifications, researchers aim to develop drugs that are more effective and less prone to resistance mechanisms.
In conclusion, 1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea (CAS No. 2034293-05-3) is a structurally intricate molecule with significant potential in pharmaceutical research. Its unique combination of chemical features positions it as a promising lead compound for further development. Ongoing studies aim to uncover its biological activities and assess its suitability for therapeutic applications. As research progresses, this compound may contribute to advancements in drug discovery and provide new solutions for challenging medical conditions.
2034293-05-3 (1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea) Related Products
- 1806671-85-1(2-(3-Bromo-2-oxopropyl)-3-(difluoromethyl)mandelic acid)
- 332157-20-7(<br>2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid (3,5-dimethyl-phenyl)-amid e)
- 1173294-78-4(Pyridine, 2-(4-fluorophenoxy)-)
- 1021224-50-9(N-(2-ethylphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide)
- 18836-52-7(Pellitorine)
- 1248932-34-4(3-Amino-2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one)
- 863186-47-4(Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo1,5-apyrimidine-2-carboxylate)
- 2228524-54-5(3-(1-amino-2-methoxypropan-2-yl)-N-ethylbenzamide)
- 1783649-20-6(2-(Azetidin-3-yl)-2-fluoroethan-1-amine)
- 1805366-45-3(4-Chloro-2-(difluoromethyl)-3-fluoropyridine-5-carboxylic acid)




